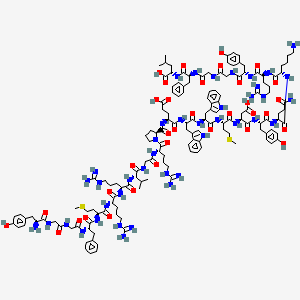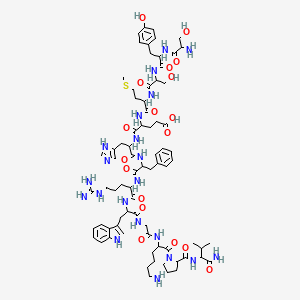
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
3-((2-Chlorobenzyl)oxy)phenyl)boronic acid, also known as 3-((2-CBPA) is a versatile and useful chemical compound. It is a boronic acid derivative with a wide range of applications in synthetic organic chemistry, such as in Suzuki-Miyaura cross-coupling reactions and in the formation of polymers. 3-((2-CBPA) is also increasingly being used in scientific research, particularly in the fields of biochemistry and physiology. In
Applications De Recherche Scientifique
Organic Synthesis
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid: is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing various organic compounds. The boronic acid acts as a nucleophile, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl structures. These structures are foundational in creating complex molecules for pharmaceuticals and materials science.
Drug Discovery
In drug discovery, this compound is used to synthesize potential therapeutic agents. It’s particularly useful in creating inhibitors for enzymes like phosphodiesterase 4 (PDE4) . PDE4 inhibitors have significant therapeutic potential in treating inflammatory disorders such as asthma, COPD, and psoriasis, making this compound valuable in medicinal chemistry.
Cancer Research
This boronic acid derivative is instrumental in synthesizing compounds for cancer research. It’s used to create controlled substance inhibitors that target specific pathways involved in cancer cell proliferation, such as those seen in leukemia and lymphoma . By inhibiting these pathways, researchers can develop new treatments that are more effective and have fewer side effects.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to inhibit lactate dehydrogenase, a key enzyme in cancer cell proliferation .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Result of Action
Boronic acids are known to inhibit lactate dehydrogenase, which can potentially disrupt cancer cell proliferation .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGOCNFADOJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584505 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845551-45-3 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)







